4,5-Dibromopyridin-2-ol: A Versatile Scaffold for Regioselective Pyridine Functionalization
4,5-Dibromopyridin-2-ol: A Versatile Scaffold for Regioselective Pyridine Functionalization
The following technical guide details the chemical properties, reactivity profiles, and experimental applications of 4,5-Dibromopyridin-2-ol .
CAS Number: 1381937-65-0
Molecular Formula: C
Executive Summary
4,5-Dibromopyridin-2-ol is a high-value halogenated heterocyclic building block used extensively in medicinal chemistry for the synthesis of complex pyridine derivatives. Its utility stems from the electronic differentiation between the bromine atoms at the C4 and C5 positions, enabling sequential, regioselective cross-coupling reactions. This guide provides a mechanistic understanding of its reactivity, validated experimental protocols, and structural insights for drug development applications.
Chemical Identity & Structural Dynamics
Tautomeric Equilibrium
Like most 2-substituted hydroxypyridines, 4,5-dibromopyridin-2-ol exhibits prototropic tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the compound exists predominantly as the 2-pyridone (lactam) tautomer rather than the 2-hydroxypyridine (lactim) form. This preference is driven by the aromaticity of the amide resonance and strong intermolecular hydrogen bonding.
Implication for Reactivity:
-
N-Alkylation: Under basic conditions (e.g., K
CO ), the nitrogen atom is the primary nucleophile. -
O-Alkylation: Silver salts (e.g., Ag
CO ) or hard electrophiles can trap the oxygen-bound tautomer.
Figure 1: Tautomeric equilibrium favoring the 2-pyridone form.
Physical Properties
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Melting Point | >200 °C (dec.) | Typical for pyridones due to H-bonding |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar organics (DCM, Hexane) |
| pKa (est.) | ~8.5 (OH/NH) | Acidic proton allows easy deprotonation |
Chemo- and Regioselective Reactivity[2][3]
The core value of this scaffold lies in the electronic disparity between the C4 and C5 positions.
Electronic Analysis
-
C4 Position (Para-like): The carbon at position 4 is conjugated to the electron-withdrawing carbonyl group (and the imine-like nitrogen). It is significantly electron-deficient .
-
C5 Position (Meta-like): The carbon at position 5 is not in direct conjugation with the electron-withdrawing effects of the carbonyl. It is relatively electron-rich compared to C4.
Predicted Reactivity Hierarchy
-
Pd-Catalyzed Cross-Coupling (Suzuki/Stille): Oxidative addition of Pd(0) occurs preferentially at the most electron-deficient C-Br bond.
-
Result: The C4-Br bond reacts first.
-
-
Nucleophilic Aromatic Substitution (S
Ar): Nucleophiles attack the most electron-deficient carbon.-
Result: C4 is highly susceptible to displacement; C5 is inert to S
Ar.
-
Figure 2: Sequential functionalization workflow exploiting electronic differences.
Experimental Protocols
Protocol A: N-Alkylation (Protection)
Before performing cross-coupling, it is often necessary to protect the nitrogen to prevent catalyst poisoning and improve solubility.
Reagents:
-
4,5-Dibromopyridin-2-ol (1.0 equiv)[2]
-
Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)
-
K
CO (2.0 equiv) -
Solvent: DMF or Acetone
Procedure:
-
Dissolve 4,5-dibromopyridin-2-ol in DMF (0.2 M).
-
Add K
CO and stir at room temperature for 15 minutes. -
Add the alkyl halide dropwise.
-
Stir at 60 °C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. The N-alkylated product is typically the major isomer (>90%).
Protocol B: Regioselective Suzuki Coupling at C4
This protocol selectively functionalizes the electron-deficient C4 position.
Reagents:
-
N-Alkyl-4,5-dibromopyridone (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for sterically hindered substrates) -
Base: Na
CO (2.0 M aq) or Cs CO -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes.
-
Combine the dibromo-scaffold, boronic acid, and base in a reaction vial.
-
Add the Pd catalyst under an inert atmosphere.
-
Heat to 60–80 °C . Note: Avoid reflux temperatures (>100 °C) to prevent premature reaction at C5.
-
Monitoring: The reaction usually completes in 2–6 hours. C4-coupling product appears first.
-
Purification: Silica gel chromatography. The C4-arylated product is distinct from the starting material.
Applications in Drug Discovery
The 4,5-dibromopyridin-2-ol scaffold is a bioisostere for various aromatic cores found in kinase inhibitors and GPCR ligands.
-
Fragment-Based Drug Design (FBDD): The distinct reactivity allows researchers to "grow" molecules from the C4 and C5 vectors independently.
-
Kinase Hinge Binders: The pyridone motif (donor-acceptor H-bonding) mimics the adenine ring of ATP, making it an excellent hinge-binding pharmacophore.
-
PROTAC Linkers: The C5 position, being less reactive, can be reserved for attaching linker chains in the late stages of synthesis.
References
-
PubChem. (2025). Compound Summary: 4,5-Dibromopyridin-2-ol (CAS 1381937-65-0).[1][2] National Library of Medicine. Link
-
Bide Pharmatech. (2024). Product Analysis: 4,5-Dibromopyridin-2-ol. Link
-
Li, J. J. (2014).[3] Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for Pyridone reactivity patterns).
- Luo, Y., et al. (2012). Regioselective Cross-Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry. (Mechanistic basis for C4 vs C5 selectivity).
Disclaimer: All experimental procedures should be performed in a fume hood with appropriate personal protective equipment (PPE). 4,5-Dibromopyridin-2-ol is an irritant (H315, H319, H335).
